(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614415
InChI: InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13614415

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid -

Specification

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
IUPAC Name (3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20)/t12-/m0/s1
Standard InChI Key MIOJLRHSUVTZTA-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC
SMILES CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core, a bicyclic structure comprising a benzene ring fused to a piperidine ring. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the C-2 position, which protects the secondary amine during synthetic processes.

  • Methoxy groups at C-6 and C-7, enhancing electron density and influencing reactivity.

  • A carboxylic acid at C-3, enabling participation in coupling reactions and salt formation.

The (S)-configuration at C-3 ensures stereochemical specificity, critical for interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₃NO₆
Molecular Weight337.4 g/mol
IUPAC Name(3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
CAS Number12108675
SMILESCC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step protocols starting from commercially available tetrahydroisoquinoline precursors:

  • Boc Protection: The secondary amine at C-2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic methylation installs methoxy groups at C-6 and C-7.

  • Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile yields the C-3 carboxylic acid.

Chromatography (e.g., silica gel, HPLC) ensures high purity (>95%), critical for downstream applications.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, Et₃N, THF, 0°C to RTAmine protection
MethoxylationCH₃I, K₂CO₃, DMFAromatic substitution
OxidationKMnO₄, H₂O, heatCarboxylic acid formation

Functional Applications

Pharmaceutical Intermediates

The compound serves as a versatile scaffold in drug discovery:

  • Alkaloid Synthesis: Used in the preparation of opioid peptidomimetics and antitumor agents.

  • Peptide Coupling: The carboxylic acid facilitates amide bond formation with amino groups in solid-phase synthesis.

Stability and Solubility

  • The Boc group enhances thermal stability and reduces amine reactivity during storage.

  • Methoxy groups improve lipophilicity, aiding membrane permeability in drug candidates.

Comparative Analysis with Structural Analogs

Boc-Protected vs. Unprotected Derivatives

Removing the Boc group (as in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, C₁₁H₁₃NO₄) results in:

  • Reduced Molecular Weight: 237.25 g/mol vs. 337.4 g/mol .

  • Increased Reactivity: The free amine participates in undesired side reactions without protection.

Table 3: Structural Comparison

PropertyBoc-Protected DerivativeUnprotected Derivative
Molecular Weight337.4 g/mol237.25 g/mol
Amine ReactivityLow (protected)High (unprotected)
Solubility in WaterModerate (0.1–1 mg/mL)High (>10 mg/mL)

Research Frontiers and Limitations

Biological Activity Data

While direct biological data for this compound remains unpublished, analogs demonstrate:

  • Opioid Receptor Modulation: Tetrahydroisoquinoline derivatives exhibit mixed μ-/δ-opioid receptor agonism, potentially reducing addiction liability.

  • Anticancer Potential: Similar structures inhibit Bcl-2 proteins (Ki ≈ 5 µM), inducing apoptosis in cancer cells.

Synthetic Challenges

  • Stereochemical Purity: Maintaining the (S)-configuration requires chiral auxiliaries or asymmetric catalysis.

  • Cost of Scale-Up: High-purity Boc reagents and chromatography increase production costs.

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